
3''O-acetylplatycodin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’'O-acetylplatycodin D: is a natural product found in the roots of Platycodon grandiflorumIt belongs to the class of triterpenoid saponins, which are known for their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3’'O-acetylplatycodin D involves the extraction of platycosides from Platycodi radix using macroporous resin column chromatography (CC) and high-speed counter-current chromatography (HSCCC). The process includes the use of ethyl acetate, n-butanol, and water as solvents .
Industrial Production Methods: Industrial production of 3’'O-acetylplatycodin D typically involves the extraction from the dried roots of Platycodon grandiflorum using methanol. The extract is then subjected to various chromatographic techniques to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3’'O-acetylplatycodin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often involve reagents like acetic anhydride (Ac₂O) and pyridine (C₅H₅N).
Major Products Formed: The major products formed from these reactions include various acetylated and hydroxylated derivatives of 3’'O-acetylplatycodin D .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3’'O-acetylplatycodin D is used as a reference compound for the study of triterpenoid saponins and their derivatives .
Biology: Biologically, it exhibits significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines .
Medicine: In medicine, 3’'O-acetylplatycodin D is being explored for its potential therapeutic applications in treating inflammatory diseases and cancer .
Industry: Industrially, it is used in the formulation of herbal medicines and dietary supplements due to its beneficial health effects .
Mécanisme D'action
3’'O-acetylplatycodin D exerts its effects by inhibiting the phosphorylation of Akt, leading to the suppression of mTOR and NF-κB signaling pathways. This results in the induction of apoptosis in cancer cells and the inhibition of their proliferation .
Comparaison Avec Des Composés Similaires
Platycodin D: Another triterpenoid saponin found in with similar biological activities.
Polygalacin D: A related compound with comparable anti-cancer properties.
Uniqueness: 3’‘O-acetylplatycodin D is unique due to its specific acetylation at the 3’’ position, which enhances its biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
66779-35-9 |
|---|---|
Formule moléculaire |
C59H94O29 |
Poids moléculaire |
1267.4 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C59H94O29/c1-24-41(84-47-39(73)42(30(67)19-78-47)85-51-45(75)58(77,22-63)23-80-51)43(82-25(2)64)40(74)49(81-24)86-44-35(69)29(66)18-79-50(44)88-52(76)59-13-12-53(3,4)14-27(59)26-8-9-32-54(5)15-28(65)46(87-48-38(72)37(71)36(70)31(17-60)83-48)57(20-61,21-62)33(54)10-11-55(32,6)56(26,7)16-34(59)68/h8,24,27-51,60-63,65-75,77H,9-23H2,1-7H3/t24-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47-,48-,49-,50-,51-,54+,55+,56+,58+,59+/m0/s1 |
Clé InChI |
SDKXNUPDGQJUHA-ACRKBEDHSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14136876.png)
![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)

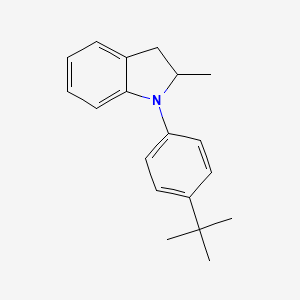

![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)
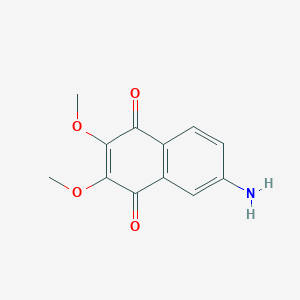
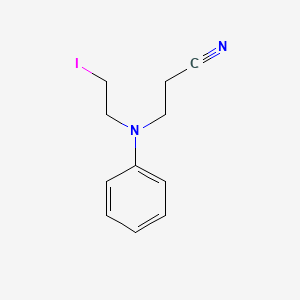
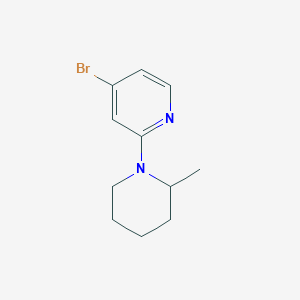
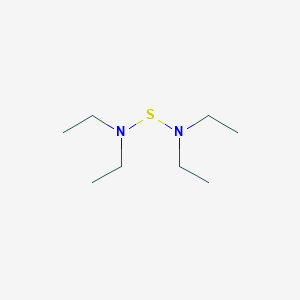

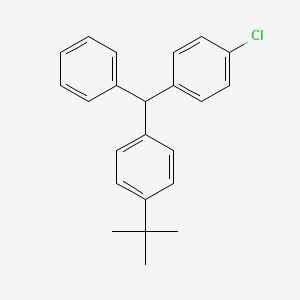
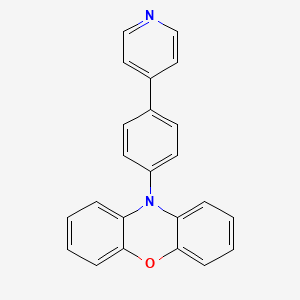
![7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14136956.png)
